Amsacrine mesylate is classified as an anthracycline derivative, which is a group of drugs known for their anticancer activity. It was first synthesized in the 1970s, with its therapeutic potential being explored extensively since then. The compound is commercially available under various trade names, including Amekrin and Amsidil, and has been manufactured in multiple countries worldwide .
The synthesis of amsacrine mesylate involves several key steps:
This synthetic pathway demonstrates the importance of the acridine moiety in determining the biological activity of the final product .
Amsacrine mesylate has a complex molecular structure characterized by its acridine core. The molecular formula is , and it features a methanesulfonamide group that enhances its solubility and bioavailability. The three-dimensional structure allows for effective intercalation into DNA, which is critical for its mechanism of action.
Key Structural Features:
Amsacrine mesylate undergoes several important chemical reactions:
These reactions are crucial for understanding how amsacrine exerts its therapeutic effects against cancer cells .
The mechanism of action of amsacrine mesylate involves:
This dual action makes amsacrine a potent chemotherapeutic agent, particularly effective in hematological malignancies .
Amsacrine mesylate exhibits several notable physical and chemical properties:
Relevant Data:
Amsacrine mesylate has significant applications in oncology:
The strategic development of acridine-based antineoplastics emerged from systematic efforts to exploit DNA as a therapeutic target following the elucidation of its double-helix structure. Amsacrine (m-AMSA) was synthesized in 1970 by Professor Bruce Cain and collaborators at the Auckland Cancer Society Research Centre (ACSRC) through molecular modeling of DNA-intercalating agents [3]. This initiative aimed to design compounds capable of inserting planar chromophores between DNA base pairs, thereby disrupting replication in rapidly dividing cancer cells. Early screening against murine L1210 leukemia models identified 9-anilinoacridine derivatives as potent candidates, with amsacrine exhibiting exceptional activity profiles that prompted its selection for the US National Cancer Institute's development program [3]. By 1978, amsacrine entered clinical trials, demonstrating efficacy against refractory acute leukemias while revealing limitations against solid tumors—a therapeutic gap that spurred subsequent analogue development like asulacrine and DACA (N-[2-(dimethylamino)-ethyl]-acridine-4-carboxamide) [3].
Table 1: Key Milestones in Acridine-Based Antineoplastic Development
Year | Development | Significance |
---|---|---|
1970 | Synthesis of amsacrine by Cain et al. | First 9-anilinoacridine derivative optimized for DNA intercalation |
1978 | NCI clinical trial initiation | Demonstrated efficacy in acute lymphoblastic leukemia |
1984 | Mechanistic link to topoisomerase II poisoning | Explained induction of DNA double-strand breaks |
1980s | Development of DACA analogues | Extended activity to murine solid tumors |
Amsacrine mesylate (C₂₂H₂₃N₃O₆S₂) is synthesized via sequential nucleophilic substitutions and condensation reactions. The primary route involves reacting 9-chloroacridine with 3-methoxy-4-methanesulfonamidoaniline under reflux conditions, yielding the free base amsacrine. Subsequent salt formation with methanesulfonic acid produces the mesylate derivative to enhance aqueous solubility [5]. Alternative pathways include:
Critical process parameters include temperature control (<130°C to prevent desulfonation), stoichiometric ratios (1:1.05 amine:acridine excess), and anhydrous conditions to avoid hydrolysis. Mesylate formation is monitored via pH titration to ensure complete protonation of the acridine nitrogen [4] [5].
Comprehensive SAR analyses reveal that amsacrine’s antileukemic activity depends on three structural domains: the acridine chromophore, anilino ring, and methanesulfonamide group. Key findings include:
Quantitative SAR (QSAR) models established van der Waals volume as predictive for DNA-binding constants (r² = 0.89), while hydrophobicity (log P) correlates with in vitro cell inhibition (r² = 0.78). However, in vivo efficacy in P388 leukemia models showed poor correlation with physicochemical parameters, indicating complex pharmacokinetic influences [2] [3].
Table 2: Impact of Structural Modifications on Biological Activity
Modification Site | Structural Change | Effect on Activity |
---|---|---|
Acridine C4 | Carboxamide substitution | Enables solid tumor activity (e.g., DACA) but increases hERG toxicity |
Anilino C3′ | Methoxy → hydrogen | 10-fold ↓ cytotoxicity due to reduced DNA affinity |
Sulfonamide N-H | Methylation | Complete loss of topoisomerase II inhibition |
Anilino-acridine linkage | Replacement with ethylene | ↓ DNA intercalation; ↑ off-target kinase effects |
Amsacrine mesylate’s poor aqueous solubility (0.00317 mg/mL) and pH-dependent degradation necessitate advanced formulation approaches:
Degradation pathways include photooxidation of the acridine ring (prevented by amber vials) and hydrolysis at >40°C, necessitating lyophilized storage below -20°C for long-term stability [4] [7].
Table 3: Formulation Properties of Amsacrine Derivatives
Formulation Approach | Key Parameter | Improvement Over Free Drug |
---|---|---|
Mesylate salt | Aqueous solubility | 0.00317 → 0.048 mg/mL (pH 7.4) |
Liposomal (PEGylated) | Plasma half-life | 8–9 h → 24–28 h |
Oil-in-water nanoemulsion | Shelf-life stability | <30 days → >6 months (4°C) |
Phosphoryloxymethyl prodrug | Intracellular concentration | 3-fold increase in leukemic blasts |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: